N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H12F3NO·HCl. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride typically involves the reaction of 2-(trifluoromethoxy)ethylamine with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(trifluoromethyl)ethyl]propan-1-amine
- N-[2-(trifluoromethoxy)ethyl]butan-1-amine
- N-[2-(trifluoromethoxy)ethyl]pentan-1-amine
Uniqueness
N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H13ClF3NO |
---|---|
Molecular Weight |
207.62 g/mol |
IUPAC Name |
N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12F3NO.ClH/c1-2-3-10-4-5-11-6(7,8)9;/h10H,2-5H2,1H3;1H |
InChI Key |
GCEZZDRSXXRIMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCOC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.